molecular formula C11H12O2 B13960328 2-(Allyloxy)-4-methylbenzaldehyde

2-(Allyloxy)-4-methylbenzaldehyde

Cat. No.: B13960328
M. Wt: 176.21 g/mol
InChI Key: DIAQNEONMQSYME-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4-methylbenzaldehyde is an organic compound characterized by the presence of an allyloxy group and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-4-methylbenzaldehyde typically involves the allylation of 4-methylbenzaldehyde. One common method is the reaction of 4-methylbenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(Allyloxy)-4-methylbenzoic acid.

    Reduction: 2-(Allyloxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)-4-methylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and allyloxy groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The allyloxy group can participate in radical or ionic reactions, leading to the formation of new chemical entities. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)benzaldehyde: Lacks the methyl group at the 4-position.

    4-Methylbenzaldehyde: Lacks the allyloxy group.

    2-(Methoxy)-4-methylbenzaldehyde: Contains a methoxy group instead of an allyloxy group.

Uniqueness

2-(Allyloxy)-4-methylbenzaldehyde is unique due to the presence of both the allyloxy and methyl groups on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-methyl-2-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C11H12O2/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h3-5,7-8H,1,6H2,2H3

InChI Key

DIAQNEONMQSYME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC=C

Origin of Product

United States

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